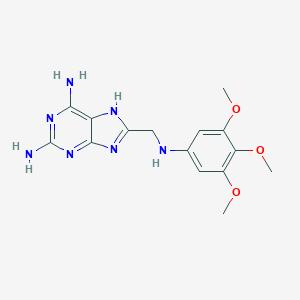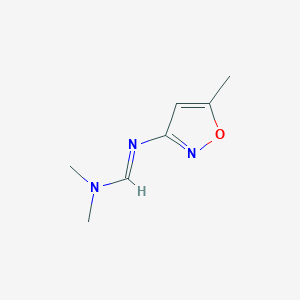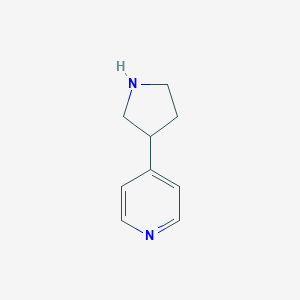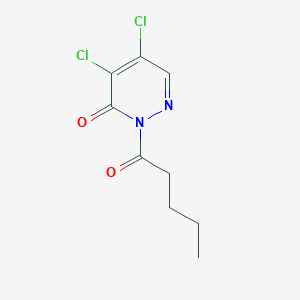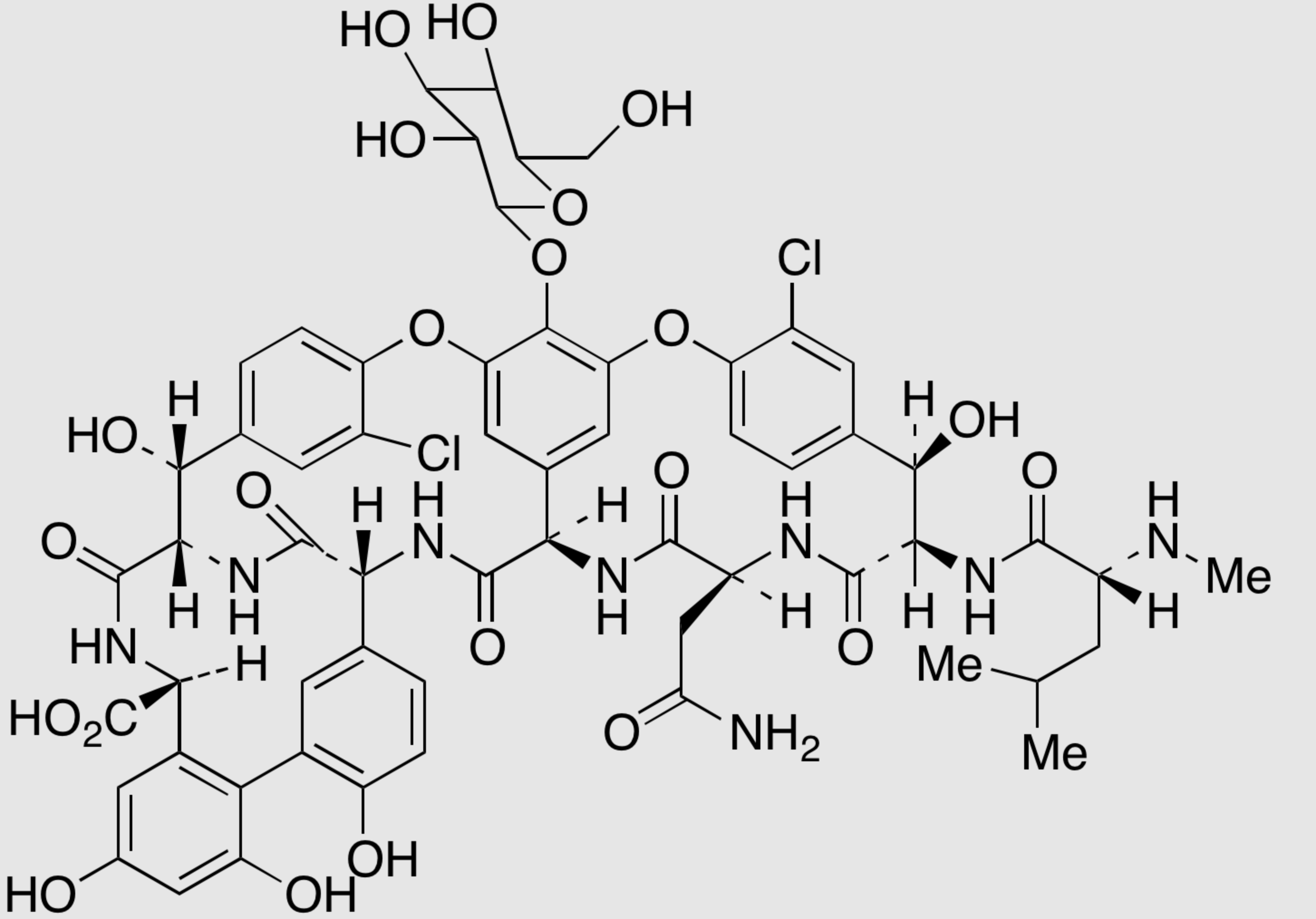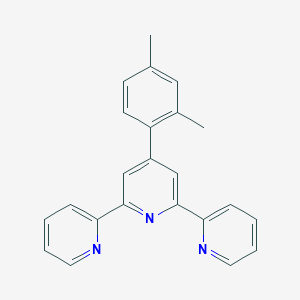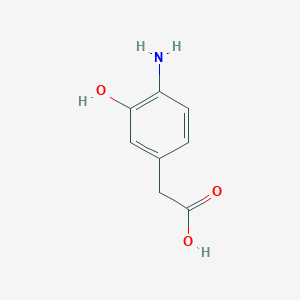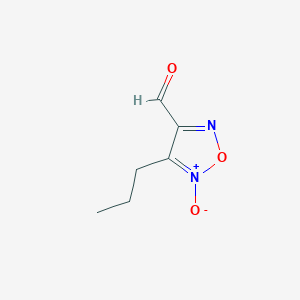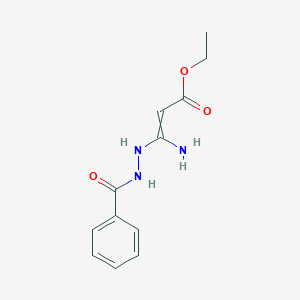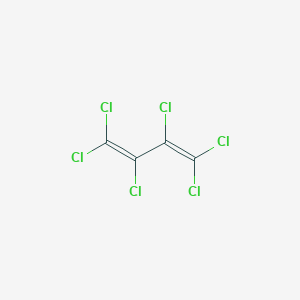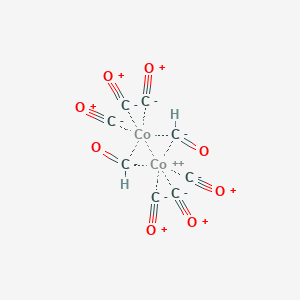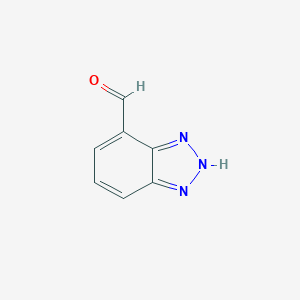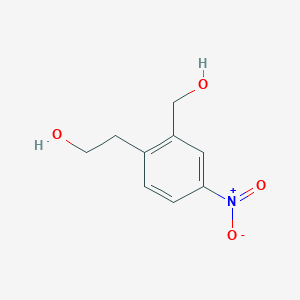
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol
概要
説明
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol, also known as HPTE, is a chemical compound that has been used in scientific research for its various properties. It is a derivative of tyrosine, an amino acid that is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. HPTE has been found to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of various diseases.
作用機序
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol works by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) that can damage cells. It also inhibits the activation of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can protect cells from oxidative stress and reduce inflammation in various tissues, including the brain, liver, and kidney. It has also been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol in lab experiments is its ability to protect cells from oxidative stress, which can be a confounding factor in many experiments. However, one limitation is that its effectiveness may vary depending on the specific experimental conditions and cell types used.
将来の方向性
There are several potential future directions for research on 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can improve cognitive function and reduce neuronal damage in animal models of these diseases, but further research is needed to determine its potential as a treatment for humans.
Another area of interest is the development of novel 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol derivatives with improved properties, such as increased solubility or potency. These derivatives could potentially be used as therapeutic agents for a wide range of diseases.
In conclusion, 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol is a chemical compound that has shown promise in scientific research due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress, reduce inflammation, and improve cognitive function in animal models of various diseases. Further research is needed to determine its potential as a therapeutic agent for humans and to develop novel derivatives with improved properties.
科学的研究の応用
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress and reduce inflammation in animal models of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
特性
CAS番号 |
149910-66-7 |
|---|---|
製品名 |
2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol |
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol |
InChI |
InChI=1S/C9H11NO4/c11-4-3-7-1-2-9(10(13)14)5-8(7)6-12/h1-2,5,11-12H,3-4,6H2 |
InChIキー |
LHYRRHWYOPLOBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |
同義語 |
2-(2-(HYDROXYMETHYL)-4-NITROPHENYL)ETHANOL |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

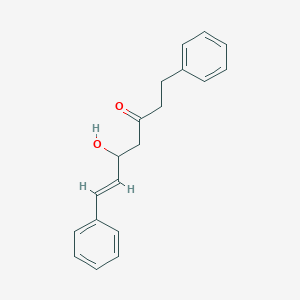
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
